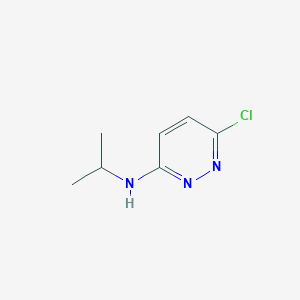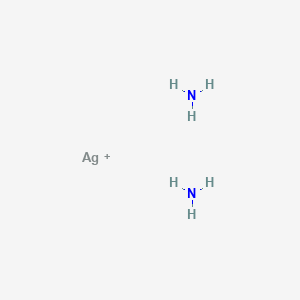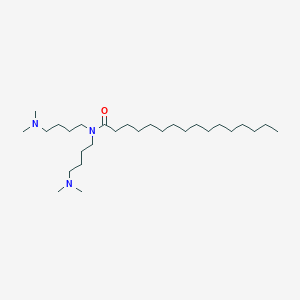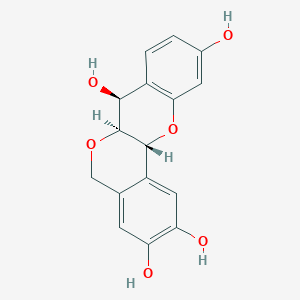![molecular formula C9H8O4 B093102 双环[2.2.1]庚-2,5-二烯-2,3-二甲酸 CAS No. 15872-28-3](/img/structure/B93102.png)
双环[2.2.1]庚-2,5-二烯-2,3-二甲酸
描述
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C9H8O4 . It is used as an intermediate in the synthesis of prostaglandins .
Synthesis Analysis
The diacid was first reported as early as 1931 in the classic work of Diels and Alder . Its dehydration using the unusual dehydrating agent ethoxyacetylene to give the anhydride was described by a group at du Pont in 1968 . The preparation of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves the reaction of freshly cracked cyclopenta-1,3-diene with dimethyl acetylenedicarboxylate .Chemical Reactions Analysis
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid reacts with methylaminomethyl-lambertianate to produce an amide of bicyclo[2.2.1]heptane-1,2-dicarboxylic acid with a labdanoid substituent .Physical And Chemical Properties Analysis
The melting point of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is reported to be between 156-165 °C .科学研究应用
Intermediate in Prostaglandin Synthesis
This compound is used as an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
NMR Spectroscopy
The compound has been used in studies related to Nuclear Magnetic Resonance (NMR) spectroscopy . It has been found that the NMR spectroscopic distinction between this compound and its anhydride is clarified .
Catalyst in Chemical Reactions
The compound is used as a catalyst in various chemical reactions . For example, it is used in the aerobic kinetic resolution of secondary alcohols .
Synthesis of Organic Materials
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a valuable intermediate for the synthesis of various useful organic materials, such as polycyclic hydrocarbons .
Photoresponsive Polyamides
The compound has been used in the synthesis of new photoresponsive polyamides . These polyamides contain the Norbornadiene residue in the main chain and can convert solar energy into thermal energy through the strain energy in the molecule of quadricyclane .
安全和危害
作用机制
Target of Action
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, also known as 2,5-Norbornadiene-2,3-dicarboxylic acid, is an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
Given its role as an intermediate in prostaglandin synthesis , it likely interacts with enzymes involved in this pathway, contributing to the production of these important bioactive lipids.
Biochemical Pathways
As an intermediate in prostaglandin synthesis , this compound is part of the arachidonic acid metabolic pathway. Prostaglandins produced through this pathway have various roles, including mediating inflammatory responses, regulating blood flow, and influencing platelet aggregation.
Result of Action
The primary result of the action of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is the production of prostaglandins . These molecules have a wide range of effects at the cellular level, including promoting inflammation, vasodilation, and the aggregation of platelets.
属性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMHVFWRMABGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935971 | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
CAS RN |
15872-28-3 | |
| Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Norbornadiene-2,3-dicarboxylic acid in materials science?
A: 2,5-Norbornadiene-2,3-dicarboxylic acid is a key building block for synthesizing polymers with unique photoresponsive properties. [, , , , , ] This molecule contains a norbornadiene (NBD) group, known for its ability to undergo reversible isomerization to quadricyclane (QC) upon exposure to light. This transformation allows for the storage and release of energy, making these polymers interesting for applications like solar energy storage.
Q2: How is 2,5-Norbornadiene-2,3-dicarboxylic acid incorporated into polymers?
A: The dicarboxylic acid functionality of 2,5-Norbornadiene-2,3-dicarboxylic acid enables its use in polymerization reactions. It can react with bis(epoxide)s through a polyaddition reaction to form polyesters containing NBD residues in the main chain. [, , ] This approach allows for the creation of various polymers by selecting different bis(epoxide)s.
Q3: Can the photochemical properties of 2,5-Norbornadiene-2,3-dicarboxylic acid be enhanced when incorporated into polymers?
A: Yes, studies show that incorporating 2,5-Norbornadiene-2,3-dicarboxylic acid into polymers can significantly enhance its photoreactivity. For example, the NBD residues in a specific polymer exhibited 50 times higher photoreactivity than NBD in the film state and 60 times higher than in a tetrahydrofuran solution. [] This enhancement is attributed to the polymer matrix influencing the NBD group's environment and facilitating efficient energy transfer.
Q4: What strategies are used to further improve the photoresponsiveness of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid?
A: Researchers have explored different strategies to further boost photoresponsiveness. One approach involves introducing photosensitizers like benzophenone groups into the polymer structure. [, ] These groups absorb light energy and transfer it to the NBD units, thereby increasing the efficiency of the NBD-to-QC conversion. Another strategy focuses on incorporating donor-acceptor NBD (D-A NBD) units. These units, created by adding electron-donating or electron-withdrawing groups to the NBD structure, exhibit enhanced light absorption and isomerization rates. [, , , ]
Q5: How is the energy storage capacity of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid evaluated?
A: Differential scanning calorimetry (DSC) is a common technique to determine the energy storage capacity of these polymers. [, ] By analyzing the heat released during the reverse isomerization of QC back to NBD, researchers can quantify the stored energy. Studies indicate that the stored energy in the quadricyclane groups of these polymers can reach around 45–55 kJ/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















